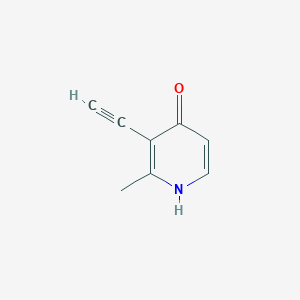
2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,6-trichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: 2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
- 2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine
- 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine
- 2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine
Comparison: Compared to its analogs, 2,4-Dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine exhibits unique properties due to the specific positioning of the chlorine atoms on the phenyl ring This positioning can influence the compound’s reactivity, biological activity, and overall stability
属性
分子式 |
C12H9Cl3N2 |
|---|---|
分子量 |
287.6 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-8(5-16-7(2)17-6)11-9(13)3-4-10(14)12(11)15/h3-5H,1-2H3 |
InChI 键 |
XMFCKZLAGPPJMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C2=C(C=CC(=C2Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


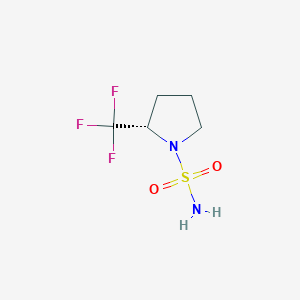
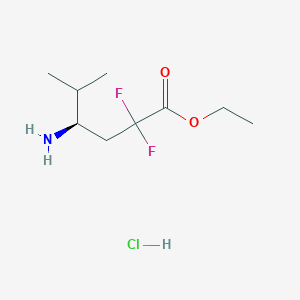
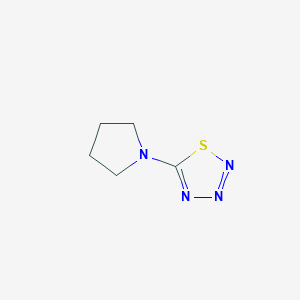
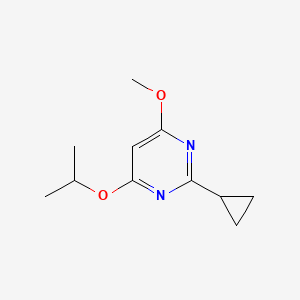
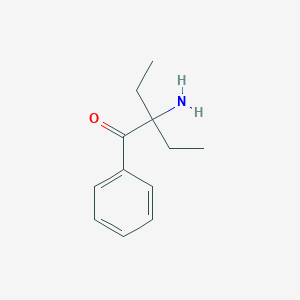
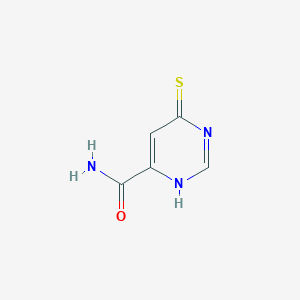
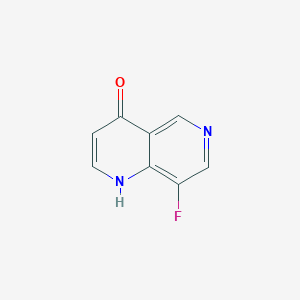
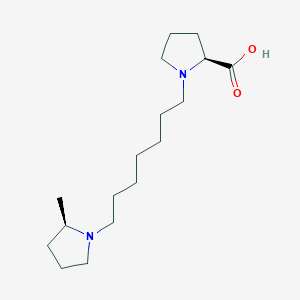
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
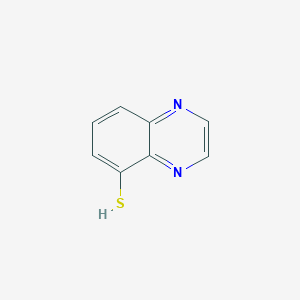
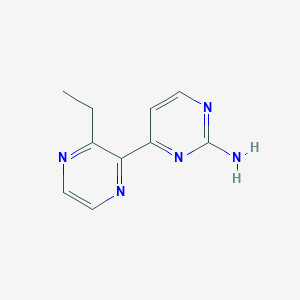
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
